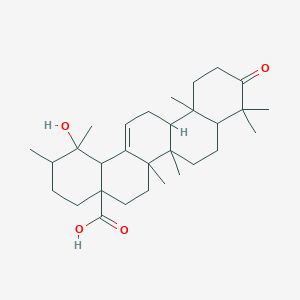

3-Oxopomolic acid

Overview

Description

Pomonic acid, also known as pomonate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Pomonic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pomonic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, pomonic acid can be found in pomes. This makes pomonic acid a potential biomarker for the consumption of this food product.

Scientific Research Applications

Cytotoxicity in Cancer Research

- 3-Oxopomolic acid derivatives, such as pomolic acid, 3-O-acetylpomolic acid, and 2-oxopomolic acid, have been identified as cytotoxic agents, particularly effective against melanoma and cervical carcinoma cells. This discovery is significant in cancer research, providing potential pathways for developing new cancer treatments (Neto et al., 2000).

Radical-Scavenging Activities

- Studies have shown that derivatives of ursolic acid, including 2-oxopomolic acid, exhibit strong radical-scavenging activities. These activities are comparable to that of α-tocopherol (vitamin E), highlighting their potential as natural antioxidants (D’Abrosca et al., 2005).

Inhibition of Adipogenesis

- Research involving 1β-hydroxy-2-oxopomolic acid has demonstrated its ability to inhibit adipocyte differentiation and expression of adipogenic marker genes. This finding is pivotal for understanding and potentially controlling obesity-related processes (Ahn et al., 2012).

Protective Effects in Cardiovascular Diseases

- Derivatives of this compound, such as oleanolic acid, have shown protective effects against endothelial cell apoptosis induced by oxidized low-density lipoprotein. This research is crucial for developing therapies for cardiovascular diseases (Cao et al., 2015).

Antimicrobial Properties

- Studies on 2-oxopomolic acid have demonstrated its effectiveness against various fungi and bacteria, suggesting its potential use in developing new antimicrobial agents (Ragasa et al., 2008).

Antioxidant and Pro-oxidant Behavior

- Research has explored the dual behavior of certain this compound derivatives, acting as antioxidants in some environments and pro-oxidants in others. This complex behavior is vital for understanding their role in various biological processes (Pérez-González et al., 2017).

Apoptosis Induction in Cancer Cells

- Compounds like 3-oxoolean-12-en-27-oic acid have been identified to induce apoptosis in certain types of cancer cells, offering insights into potential cancer therapies (Kim et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that 3-oxopomolic acid is a triterpenoid , a class of compounds that often interact with a variety of cellular targets, including enzymes and receptors.

Mode of Action

It’s known that triterpenoids, like this compound, often exert their effects by binding to specific cellular targets and modulating their activity .

Biochemical Pathways

Triterpenoids are known to influence a variety of biochemical pathways, often related to inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

It’s known that this compound is soluble in water and some organic solvents , which may influence its bioavailability.

Result of Action

It’s known that this compound inhibits adipogenesis, or the process of fat cell differentiation, in 3t3-l1 cells . This suggests that this compound may have potential applications in the treatment of obesity or other conditions related to fat metabolism.

Action Environment

It’s known that this compound is stable at room temperature , suggesting that it may be relatively resistant to degradation under normal storage conditions.

Biochemical Analysis

Biochemical Properties

It is known that it is a type of triterpenoid , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

It has been found to have potent anti-adipogenesis activity . This suggests that 3-Oxopomolic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that it is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

As a type of triterpenoid , it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its solubility in water and some organic solvents , it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation.

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTSQSVDAUIWJH-OOPGADJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317909 | |

| Record name | Pomonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-90-6 | |

| Record name | Pomonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.